molecular formula C208H344N72O68S3 B1180238 imciromab pentetate CAS No. 138660-99-8

imciromab pentetate

Cat. No.: B1180238
CAS No.: 138660-99-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imciromab pentetate is a murine monoclonal antibody Fab’ fragment (IgG2a) labeled with indium-111 (¹¹¹In) or technetium-99m (⁹⁹mTc), designed to target human cardiac myosin exposed during myocardial necrosis . It was developed by Centocor and approved by the FDA in 1996 under the trade name Myoscint for detecting myocardial infarction (MI) and assessing transplant rejection in orthotopic cardiac transplants . The agent binds selectively to cardiac myosin, a structural protein released into the bloodstream upon cardiomyocyte death, enabling visualization of necrotic regions via single-photon emission computed tomography (SPECT) imaging . Despite its diagnostic utility, production was discontinued due to immunogenicity concerns (e.g., human anti-mouse antibody (HAMA) responses) and market challenges .

Properties

CAS No.

138660-99-8

Molecular Formula

C208H344N72O68S3

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Efficacy : Imciromab demonstrated high sensitivity in locating necrotic myocardium, with SPECT imaging correlating well with infarct size .
  • Drawbacks: Discontinuation was driven by HAMA responses (30–40% of patients developed antibodies) and competition from non-antibody agents like ⁹⁹mTc-sestamibi .
  • Comparative Performance : In head-to-head studies, Annexin V showed superior utility in apoptosis imaging (e.g., differentiating reversible ischemia from infarction), while Imciromab excelled in necrosis-specific applications .

Q & A

Q. What structural features of imciromab pentetate influence its necrosis-targeting specificity in cardiac imaging?

this compound is a murine monoclonal antibody Fab fragment with a molecular weight of ~50,000 g/mol. Its binding affinity to necrotic tissue is attributed to the variable regions (VH and VL) of the Fab fragment, stabilized by disulfide bonds . The spatial arrangement of these regions enables selective binding to intracellular antigens (e.g., myosin) exposed during necrosis. Researchers should validate structural integrity using techniques like SDS-PAGE or mass spectrometry to ensure proper disulfide bonding, which is critical for functionality.

Q. How does this compound labeled with indium-111 differentiate necrotic tissue in myocardial infarction studies?

Indium-111-labeled this compound binds to intracellular components (e.g., myosin) released during necrosis, enabling gamma camera detection. This mechanism is validated in preclinical models of myocardial infarction and cardiac transplant rejection . Methodologically, researchers must optimize radiolabeling efficiency (e.g., using pentetic acid as a chelator) and perform biodistribution studies to confirm target specificity .

Q. What experimental models are appropriate for evaluating this compound’s diagnostic efficacy?

Rodent models of induced myocardial infarction or heterotopic cardiac transplants are commonly used. These models allow researchers to correlate imaging signals with histopathological confirmation of necrosis. Key metrics include signal-to-noise ratio and specificity compared to nonspecific uptake in healthy tissues .

Advanced Research Questions

Q. How can researchers address aggregation-prone regions in this compound during formulation studies?

Monoclonal antibodies like this compound are prone to aggregation due to exposed hydrophobic residues. Advanced techniques include:

  • Circular Dichroism (CD) to monitor secondary structure stability.
  • Size-Exclusion Chromatography (SEC) to quantify monomeric vs. aggregated forms.
  • Forced Degradation Studies (e.g., thermal stress) to identify vulnerable regions . These methods are critical for optimizing storage conditions (e.g., pH, excipients) to mitigate aggregation.

Q. What methodological challenges arise when reconciling conflicting data from this compound imaging studies?

Discrepancies in clinical trials (e.g., discontinued use despite orphan drug designation) may stem from:

  • Variability in Radiolabeling Efficiency : Inconsistent chelation of indium-111 can alter biodistribution. Use HPLC (e.g., ion-pair chromatography with tetrabutylammonium hydrogen sulfate) to validate labeling consistency .
  • Heterogeneity in Necrotic Targets : Standardize histopathological validation across studies to confirm imaging specificity .

Q. How can researchers adapt this compound protocols for novel applications, such as inflammatory disease imaging?

Repurposing requires:

  • Cross-Reactivity Testing : Validate binding to necrosis-associated antigens in non-cardiac tissues (e.g., inflammatory bowel disease models).
  • Dosimetry Optimization : Adjust indium-111 doses to balance signal intensity with radiation safety .
  • Comparative Studies : Benchmark against existing necrosis-avid agents like annexin V .

Q. What analytical frameworks are recommended for designing PICOT-driven studies on this compound?

Use the PICOT model to structure clinical research questions:

  • P (Population): Patients with suspected myocardial necrosis.
  • I (Intervention): Indium-111-labeled this compound imaging.
  • C (Comparison): Alternative agents (e.g., technetium-99m pyrophosphate).
  • O (Outcome): Diagnostic accuracy (sensitivity/specificity).
  • T (Time): 24-hour post-injection imaging .

Methodological Resources

  • Structural Analysis : SDS-PAGE, mass spectrometry .
  • Radiolabeling Quality Control : Ion-pair HPLC .
  • Preclinical Validation : Rodent infarction models with histopathology .
  • Data Reporting : Follow IMRaD guidelines for clarity in results/discussion sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.